molecular formula C11H9BrO B6205952 6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one CAS No. 1396777-69-7

6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one

Cat. No.: B6205952
CAS No.: 1396777-69-7
M. Wt: 237.1
InChI Key:
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Description

6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to the indene moiety, which is fused with a cyclopropane ring. The unique spirocyclic framework imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one typically involves the following steps:

    Formation of the Indene Moiety: The indene structure is synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

    Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the brominated indene with a cyclopropane precursor under specific conditions, often involving a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The spirocyclic structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene]
  • 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride

Uniqueness

6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one stands out due to its specific spirocyclic structure, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom further enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.

This compound’s distinct properties and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

1396777-69-7

Molecular Formula

C11H9BrO

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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